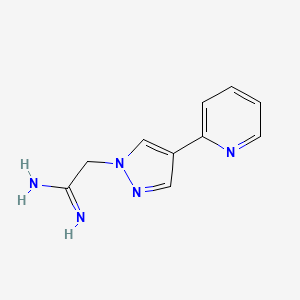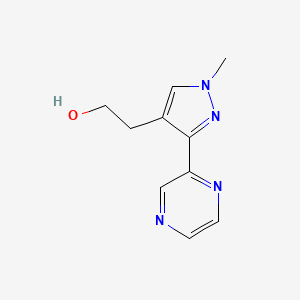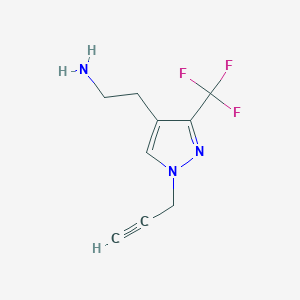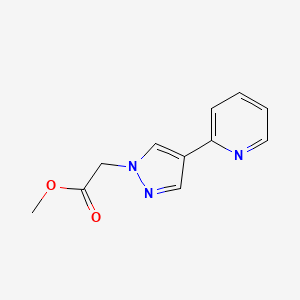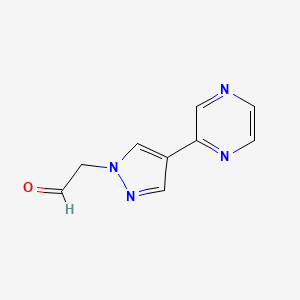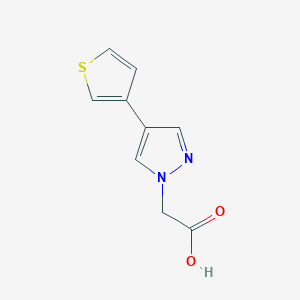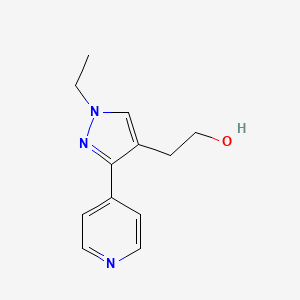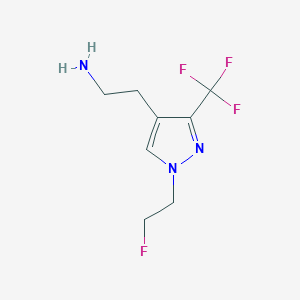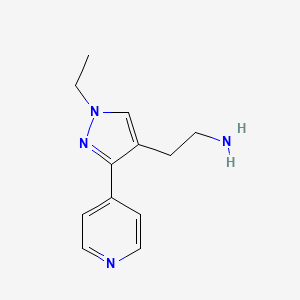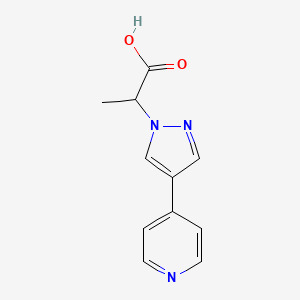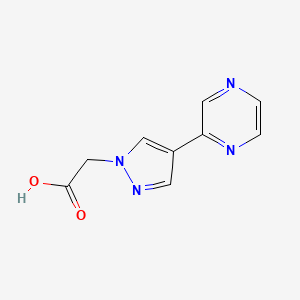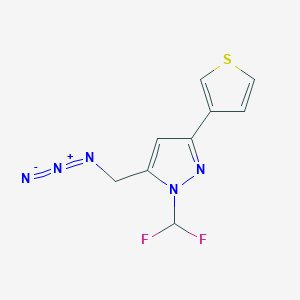
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a unique compound that has generated significant interest in the scientific community. It features an azidomethyl group, a difluoromethyl group, and a thiophen-3-yl group attached to a pyrazole ring. This combination makes it intriguing for various applications, particularly in fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azidation of Methyl Group:
Formation of Pyrazole Ring: Condensation of appropriate hydrazine and diketone derivatives forms the 1H-pyrazole ring.
Attachment of Thiophene Ring: Thiophene can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, involving boronic acids or stannanes.
Difluoromethylation: The difluoromethyl group can be added using difluoromethylating reagents under specific conditions.
Industrial Production Methods: Scaling up these reactions requires optimization of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow techniques and batch processing can be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine, opening pathways for further derivatization.
Substitution: The compound's functional groups allow for various substitution reactions to modify its properties.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be introduced under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Sulfoxides and sulfones.
Reduced Derivatives: Amines.
Substituted Derivatives: Various modified pyrazole compounds based on the introduced nucleophiles.
Scientific Research Applications
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole has various research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Explored in material sciences for its unique electronic properties.
Mechanism of Action
Mechanism:
Bioorthogonal Reactions: The azide group participates in click chemistry, forming stable triazoles.
Molecular Targets and Pathways: Potentially interacts with biological macromolecules through its reactive functional groups, influencing cellular pathways.
Comparison with Similar Compounds
5-(bromomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
5-(methyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Properties
IUPAC Name |
5-(azidomethyl)-1-(difluoromethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N5S/c10-9(11)16-7(4-13-15-12)3-8(14-16)6-1-2-17-5-6/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXNUXGZJYFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN=[N+]=[N-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


